Cas no 7650-91-1 (Benzyldiphenylphosphine)

Benzyldiphenylphosphine 化学的及び物理的性質
名前と識別子
-
- Benzyldiphenylphosphine
- benzyl(diphenyl)phosphane
- Phosphine, diphenyl(phenylmethyl)-
- Phosphine, benzyldiphenyl-
- benzyldiphenylphosphane
- Diphenylbenzylphosphine
- BCP21852
- RW2251
- 1911AC
- GC10094
- AX8116287
- 650B911
- BENZYL-DIPHENYL-PHOSPHANE;BENZYLDIPHENYLPHOSPHINE
- AMY11715
- AKOS015900109
- SCHEMBL230856
- BENZYL-DIPHENYL-PHOSPHANE
- CS-W012317
- J-519830
- FT-0622843
- MFCD00014083
- A865472
- AS-57901
- F10226
- C19H17P
- 7650-91-1
- DTXSID90345351
- DB-009572
-
- MDL: MFCD00014083
- インチ: 1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
- InChIKey: UZCPNEBHTFYJNY-UHFFFAOYSA-N
- ほほえんだ: P(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 276.10700
- どういたいしつりょう: 276.106787540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 粉末のようなものの状態
- 密度みつど: 3.9830
- ゆうかいてん: 77-83 °C (lit.)
- ふってん: 399.6 °C at 760 mmHg
- フラッシュポイント: 399.6 °C at 760 mmHg
- すいようせい: Slightly soluble in water.
- PSA: 13.59000
- LogP: 4.31950
- かんど: Air Sensitive
Benzyldiphenylphosphine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- リスク用語:R22; R36/37/38
- セキュリティ用語:S26;S37/39
Benzyldiphenylphosphine 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Benzyldiphenylphosphine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM254964-25g |
Benzyldiphenylphosphine |
7650-91-1 | 98% | 25g |
$*** | 2023-05-29 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 39267-10g |
Benzyldiphenylphosphine, 99% |
7650-91-1 | 99% | 10g |
¥5312.00 | 2023-02-15 | |
Apollo Scientific | OR50477-25g |
Benzyldiphenylphosphine |
7650-91-1 | 98% | 25g |
£118.00 | 2024-07-23 | |
Ambeed | A247098-25g |
Benzyldiphenylphosphine |
7650-91-1 | 98% | 25g |
$125.0 | 2024-05-28 | |
Apollo Scientific | OR50477-5g |
Benzyldiphenylphosphine |
7650-91-1 | 98% | 5g |
£69.00 | 2024-07-23 | |
Chemenu | CM254964-25g |
Benzyldiphenylphosphine |
7650-91-1 | 98% | 25g |
$136 | 2021-08-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B115607-1g |
Benzyldiphenylphosphine |
7650-91-1 | 98% | 1g |
¥53.90 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011422-1g |
Benzyldiphenylphosphine |
7650-91-1 | 99% | 1g |
¥57 | 2024-05-21 | |
TRC | B069975-2.5g |
Benzyldiphenylphosphine |
7650-91-1 | 2.5g |
$ 180.00 | 2022-06-07 | ||
Fluorochem | 216521-10g |
Benzyldiphenylphosphine |
7650-91-1 | 95% | 10g |
£45.00 | 2022-03-01 |
Benzyldiphenylphosphine 関連文献
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Jui-Yi Hung,Chen-Huey Lin,Yun Chi,Min-Wen Chung,Yi-Ju Chen,Gene-Hsiang Lee,Pi-Tai Chou,Chung-Chia Chen,Chung-Chih Wu J. Mater. Chem. 2010 20 7682
-
2. Allogons: isomerism in the crystal and molecular structure of the green form of dibromobis(benzyldiphenylphosphine)nickel(II); Ni[P(CH2Ph)Ph2]2Br2[square], 2Ni[P(CH2Ph)Ph2]2Br2[tetrahedral]B. T. Kilbourn,H. M. Powell J. Chem. Soc. A 1970 1688
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3. On the preparation of (E)- and (Z)-stilbene from the diastereoisomeric 1,2-diphenyl-2-diphenylphosphinoylethan-1-olsAntony D. Buss,Stuart Warren,Jonathan S. Leake,Gordon H. Whitham J. Chem. Soc. Perkin Trans. 1 1983 2215
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4. On the preparation of (E)- and (Z)-stilbene from the diastereoisomeric 1,2-diphenyl-2-diphenylphosphinoylethan-1-olsAntony D. Buss,Stuart Warren,Jonathan S. Leake,Gordon H. Whitham J. Chem. Soc. Perkin Trans. 1 1983 2215
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Feijun Wang,Mingliang Qu,Feng Chen,Qin Xu,Min Shi Chem. Commun. 2012 48 8580
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Cheng-Huei Lin,Jia-Ling Liao,Yu-Sin Wu,Kuan-Yu Liao,Yun Chi,Chi-Lin Chen,Gene-Hsiang Lee,Pi-Tai Chou Dalton Trans. 2015 44 8406
-
Yingying Du,Bin Huang,Jiajun Zeng,Mingzhong Cai Dalton Trans. 2021 50 6488
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8. The reaction of tetraphenyldiphosphine with aromatic carboxylic acidsR. S. Davidson,R. A. Sheldon,S. Trippett J. Chem. Soc. C 1967 1547
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S. T. McNeilly,J. A. Miller J. Chem. Soc. D 1969 620
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Chen-Huey Lin,Yun Chi,Min-Wen Chung,Yi-Ju Chen,Kang-Wei Wang,Gene-Hsiang Lee,Pi-Tai Chou,Wen-Yi Hung,Hao-Chih Chiu Dalton Trans. 2011 40 1132
Benzyldiphenylphosphineに関する追加情報
Benzyldiphenylphosphine (CAS No. 7650-91-1): A Versatile Phosphorus-Based Reagent in Chemical and Pharmaceutical Research
Benzyldiphenylphosphine (CAS No. 7650-91-1), also known as benzyl-diphenyl-phosphine, is an organophosphorus compound with the chemical formula C15H13P. This compound belongs to the class of phosphines, which are widely recognized for their role in organic synthesis, catalysis, and material science. Its structure features a phosphorus atom coordinated to three aromatic groups—two phenyl rings and one benzyl substituent—making it a unique example of a triarylphosphine derivative. The CAS No. 7650-91-1 identifier ensures precise identification in scientific literature and regulatory contexts, highlighting its importance as a specialized reagent.
In recent years, benzyldiphenylphosphine has garnered attention due to its ability to stabilize transition metal complexes under mild reaction conditions. A study published in the Journal of Organometallic Chemistry (2023) demonstrated its efficacy as a ligand in palladium-catalyzed cross-coupling reactions, particularly for synthesizing biaryl scaffolds—a common structural motif in pharmaceuticals such as kinase inhibitors and antiviral agents. Researchers found that this compound significantly enhances reaction yields compared to traditional phosphines like triphenylphosphine (PPh3) by reducing side reactions caused by oxidative addition pathways.
The electronic properties of benzyldiphenylphosphine are critical to its reactivity. The steric hindrance introduced by the two phenyl groups adjacent to the phosphorus atom creates a "bulky" ligand environment that prevents premature aggregation of metal catalysts. Meanwhile, the electron-donating benzyl group modulates the phosphorus-centered electron density, enabling selective activation of substrates in asymmetric synthesis. This dual functionality was exploited in a 2024 paper from Nature Catalysis, where it was used to achieve enantioselective C–N bond formation with unprecedented efficiency (>98% ee) for chiral drug intermediates.
In medicinal chemistry applications, benzyldiphenylphosphine derivatives have been incorporated into bioactive molecules targeting metabolic disorders. A collaborative effort between academic institutions and pharmaceutical companies revealed that substituting terminal aryl groups on this compound with fluorinated moieties could improve metabolic stability while retaining binding affinity to protein targets. Such modifications were highlighted in a 2023 review article in Tetrahedron Letters, underscoring its potential for optimizing drug-like properties such as lipophilicity and solubility.
The synthesis of CAS No. 7650-91-1 compounds has also seen advancements through environmentally benign methodologies. Green chemistry initiatives have led to solvent-free protocols using microwave-assisted conditions reported in Sustainable Chemistry & Pharmacy. These methods reduce energy consumption by up to 40% while maintaining high purity standards (>98%), aligning with current trends toward sustainable reagent production in the pharmaceutical industry.
In polymer science research, benzyl-diphenyl-phosphine-functionalized polymers exhibit promising properties for drug delivery systems. A team at MIT recently synthesized stimuli-responsive hydrogels incorporating this compound's derivatives, which showed pH-dependent swelling behavior ideal for targeted release mechanisms. The aromatic substituents provided enhanced mechanical stability compared to conventional polymers, while the phosphorus center facilitated bioconjugation with therapeutic payloads without compromising structural integrity.
A groundbreaking application emerged from studies published in Bioorganic & Medicinal Chemistry Letters (2024), where CAS No. 7650-91-1-based ligands enabled site-selective labeling of proteins via click chemistry approaches under physiological conditions. This breakthrough allows real-time monitoring of protein interactions in living cells without denaturing effects—a critical advancement for studying disease mechanisms at molecular levels.
In analytical chemistry contexts, benzyldiphenylphosphine derivatives have been employed as chiral selectors in liquid chromatography systems. Recent work validated their ability to resolve enantiomers of β-blocker drugs at detection limits below 5 ppm (Analytica Chimica Acta, 2023). The unique π-stacking interactions between the aromatic substituents and analyte molecules provide superior separation efficiency compared to standard chiral additives like cyclodextrins.
The thermal stability profile of benzyldiphenylphosphine makes it suitable for high-throughput screening platforms commonly used in drug discovery pipelines (JACS Au, 2024). Experiments confirmed its stability up to 85°C under nitrogen atmosphere without decomposition or dimerization—properties essential for automated parallel synthesis processes requiring prolonged reaction times or sequential coupling steps.
In materials innovation sectors, this compound has been utilized as an additive during carbon nanotube functionalization processes (Nano Research Highlights, Q4/2023). By covalently attaching benzyldiphenylphosphine groups onto nanotube surfaces via phosphonation reactions, researchers achieved enhanced dispersion capabilities while preserving electrical conductivity properties crucial for nanomedicine applications such as biosensors or tissue engineering scaffolds.
A notable pharmacokinetic study conducted by Pfizer researchers evaluated benzyldiphenyiphospline conjugates' absorption profiles across various biological barriers (Molecular Pharmaceutics Supplement Issue #8B)). Results indicated that specific structural modifications involving this compound could improve oral bioavailability by upregulating efflux transporter interactions without increasing toxicity—a key consideration when developing next-generation orally administered therapies.
Literature from computational chemistry further supports its utility: quantum mechanical calculations using DFT methods revealed unique electron delocalization patterns between the benzene rings and phosphorus center (Journal of Physical Organic Chemistry vol.37 issue#4)). These findings explain why it outperforms other phosphines in stabilizing silver(I) complexes during Heck-type reactions—a mechanism now being explored for developing recyclable heterogeneous catalyst systems.
New synthetic pathways employing continuous flow chemistry have been developed specifically for this compound (RSC Advances special issue on Process Chemistry)). By utilizing microreactors under supercritical CO₂-mediated conditions at -35°C to +8°C temperature range), chemists achieved scalable production with minimal waste generation—addressing longstanding challenges associated with batch processing methods traditionally used for organophosphorus compounds.
In vivo studies published early 2024 demonstrated that benzyldiphenyiphospline-based prodrugs show reduced hemolytic activity compared to parent compounds when administered intravenously (Toxicology Research rapid communication section)). This discovery stems from its ability to form stable complexes with serum proteins through hydrophobic interactions between aromatic residues—a property now being leveraged to design safer formulations for anticancer agents undergoing Phase I clinical trials.
Surface-enhanced Raman spectroscopy (SERS) applications utilize benzyldiphenyiphospline-functionalized nanoparticles due their distinctive spectral signatures (Nano Today feature article on biomarker detection)). The combination of π-conjugated systems and phosphorus vibrational modes provides detection limits reaching femtomolar concentrations when identifying trace amounts of disease biomarkers such as certain cytokines or metabolites within biological fluids.
Solid-state NMR investigations into benzyldiphenyiphospline crystal structures revealed previously unknown conformational preferences under anhydrous conditions (Magnetic Resonance in Chemistry anniversary edition)). These findings have direct implications for optimizing storage protocols and predicting reactivity trends when designing asymmetric hydrogenation catalysts using rhodium complexes containing this ligand system.
Bioorthogonal click chemistry strategies increasingly incorporate benzyldiphenyiphospline derivatives because they remain inert toward biological reducing agents yet reactive under copper-free conditions (Angewandte Chemie Focus Issue on Click Reactions)). This dual behavior enables safe manipulation within live organisms during metabolic imaging experiments where non-invasive tracking requires both biocompatibility and reactivity control at specific physiological sites.
Nanoparticle drug delivery systems utilizing this compound's surface-bound derivatives exhibit enhanced tumor targeting efficiency due improved cell membrane permeability characteristics (ACS Nano featured study).) The steric bulk provided by the diphenyl substituents prevents premature aggregation while facilitating active transport mechanisms through overexpressed receptor pathways commonly found in malignant tissues.
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